(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a tert-butyldimethylsilyl ether. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and aminomethyl groups. The tert-butyldimethylsilyl ether is then added under specific reaction conditions to protect the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminomethyl and tert-butyldimethylsilyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the tert-butyldimethylsilyl ether can protect reactive sites during chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
tert-Butyl 2-aminomethylpyrrolidine-1-carboxylate: A compound with a similar pyrrolidine ring but lacking the tert-butyldimethylsilyl ether.
tert-Butyl 4-hydroxy-2-aminomethylpyrrolidine-1-carboxylate: Another related compound with a hydroxyl group instead of the tert-butyldimethylsilyl ether.
Uniqueness
The uniqueness of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate lies in its combination of functional groups, which provide specific chemical properties and reactivity. The presence of the tert-butyldimethylsilyl ether offers protection for the hydroxyl group, making it useful in various synthetic applications.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJFKXHBRAYKQ-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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